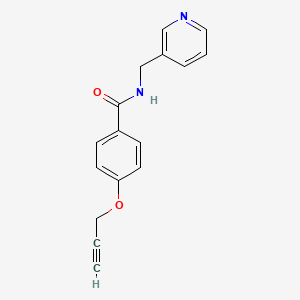![molecular formula C21H24N6O B5259165 2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B5259165.png)
2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a chromene core with multiple pyrazole substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of Pyrazole Groups: Pyrazole groups can be introduced via condensation reactions with appropriate hydrazine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.
Reduction: Reduction reactions could target the chromene core or the cyanide group.
Substitution: Various substitution reactions can occur, especially at the pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Could be used in the design of probes for biological studies.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: Could be employed in diagnostic assays.
Industry
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used in the production of other chemicals or materials.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-AMINO-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The unique combination of the chromene core with multiple pyrazole substituents and a cyanide group distinguishes this compound from others. This structural uniqueness could result in distinct chemical reactivity and biological activity, making it valuable for specific applications.
属性
IUPAC Name |
(8E)-2-amino-4-(1,3-dimethylpyrazol-4-yl)-8-[(1,3-dimethylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-12-15(10-26(3)24-12)8-14-6-5-7-16-19(18-11-27(4)25-13(18)2)17(9-22)21(23)28-20(14)16/h8,10-11,19H,5-7,23H2,1-4H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFPMXSUGRXYOR-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2CCCC3=C2OC(=C(C3C4=CN(N=C4C)C)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CCCC3=C2OC(=C(C3C4=CN(N=C4C)C)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 6-[(hydroxyimino)methyl]nicotinate 1-oxide](/img/structure/B5259087.png)
![[3-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5259097.png)
![(1R*,2R*,4R*)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5259102.png)

![(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5259106.png)
![1-[2-[[4-(3-Methylbutoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea](/img/structure/B5259123.png)
![[1-(4-FLUOROBENZOYL)-3-PIPERIDYL][4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5259127.png)
![N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5259137.png)
![methyl 4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5259144.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5259150.png)
![N-{3-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5259160.png)
![4-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5259171.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5259183.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5259187.png)
